molecular formula C14H18N2O B5475175 (4-ALLYLPIPERAZINO)(PHENYL)METHANONE

(4-ALLYLPIPERAZINO)(PHENYL)METHANONE

Cat. No.: B5475175
M. Wt: 230.31 g/mol
InChI Key: RIMBUINHOPRHAF-UHFFFAOYSA-N
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Description

(4-Allylpiperazino)(phenyl)methanone is a piperazine-derived compound featuring a phenyl ketone group attached to a piperazine ring substituted with an allyl moiety at the 4-position. Piperazine derivatives are widely studied in medicinal chemistry due to their versatility as pharmacophores, particularly in targeting neurotransmitter receptors and enzymes.

Properties

IUPAC Name

phenyl-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-8-15-9-11-16(12-10-15)14(17)13-6-4-3-5-7-13/h2-7H,1,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMBUINHOPRHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-allylpiperazino)(phenyl)methanone typically involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of anhydrous dimethylformamide (DMF) to form the acyl chloride intermediate. This intermediate then reacts with 1-allylpiperazine to yield the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Allylpiperazino)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(4-Allylpiperazino)(phenyl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-allylpiperazino)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its potential anti-inflammatory effects . The compound may also interact with other molecular targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (4-allylpiperazino)(phenyl)methanone with analogous piperazine-based methanones, focusing on structural variations, synthetic approaches, and physicochemical properties.

Structural Variations and Substituent Effects

Compound Name Substituents (Piperazine Position 4) Aromatic Group Molecular Formula Molecular Weight (g/mol) Key Features
(4-Allylpiperazino)(phenyl)methanone Allyl Phenyl C₁₄H₁₈N₂O 230.31 Allyl group enhances flexibility
(4-Methylpiperazino)(4-nitrophenyl)methanone (from ) Methyl 4-Nitrophenyl C₁₂H₁₅N₃O₃ 249.27 Nitro group increases polarity and electron-withdrawing effects
2-(4-Benzyhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime () Benzhydryl 4-Fluorophenyl C₂₆H₂₈FN₃O 417.50 Bulky benzhydryl group may hinder receptor access
(4-(Trifluoromethylphenyl)piperazino)(thiophen-2-yl)methanone (compound 21, ) 4-(Trifluoromethyl)phenyl Thiophen-2-yl C₁₆H₁₄F₃N₂OS 354.36 Trifluoromethyl enhances lipophilicity and metabolic stability

Key Observations:

  • Electron-Withdrawing vs. In contrast, the allyl group in the target compound offers moderate lipophilicity .
  • Bulkiness : Bulky substituents like benzhydryl () or trifluoromethylphenyl () may sterically hinder interactions with flat binding pockets, whereas the smaller allyl group allows better conformational adaptability .
  • Aromatic System Diversity : Thiophene (compound 21) and fluorophenyl () moieties introduce distinct electronic profiles, influencing receptor binding specificity compared to the phenyl group in the target compound .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity (LogP) : The allyl-substituted compound likely has a LogP between 2.5–3.0, intermediate between the polar nitro derivative (LogP ~1.8) and the highly lipophilic trifluoromethylphenyl analog (LogP ~4.2) .

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